N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine
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Overview
Description
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzo[d]oxazole ring, and a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often leading to significant downstream effects .
Pharmacokinetics
It’s worth noting that similar compounds often have properties that impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects, often leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the benzo[d]oxazole moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the benzo[d]oxazole ring.
Methylation Reactions: Methylation steps are used to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine may be used to study biological processes and interactions with biomolecules. It can serve as a probe or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)amine: This compound lacks the benzo[d]oxazole ring and has different chemical properties.
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine: This compound has a thiazole ring instead of a benzoxazole ring, leading to different reactivity and applications.
Uniqueness: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine is unique due to its combination of pyrazole and benzo[d]oxazole rings, which provides distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZCWNXECCMMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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